PZ-II-029

Description

Properties

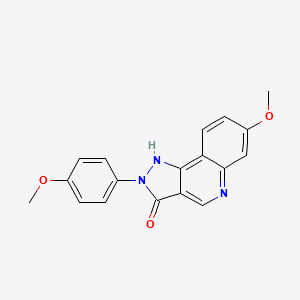

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOOCGJMECBDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164025-44-9 | |

| Record name | 164025-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Precision of PZ-II-029: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Selective Modulation of α6-Containing GABA-A Receptors by PZ-II-029

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a novel positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors. This compound, also known as Compound 6, exhibits remarkable selectivity for GABA-A receptor subtypes containing the α6 subunit, positioning it as a promising therapeutic candidate for conditions such as migraine. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its molecular interactions, functional effects, and preclinical efficacy, supported by detailed experimental protocols and quantitative data.

Core Mechanism: Selective Potentiation of α6β3γ2 GABA-A Receptors

This compound functions as a positive allosteric modulator, enhancing the effect of GABA at the GABA-A receptor.[1][2][3][4] Its primary molecular target is the α+β- interface on the receptor complex, a distinct binding site from that of benzodiazepines which target the α+γ- interface. This interaction leads to a potentiation of the GABA-induced chloride current, thereby increasing neuronal inhibition.

The defining characteristic of this compound is its high functional selectivity for GABA-A receptors incorporating the α6 subunit, particularly the α6β3γ2 subtype. This selectivity is significant as α6-containing receptors are predominantly expressed in the cerebellum and trigeminal ganglia, the latter being a key area implicated in the pathophysiology of migraine.

Quantitative Analysis of Receptor Subtype Selectivity

The functional selectivity of this compound has been quantified through two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing various recombinant human GABA-A receptor subtypes. The data below summarizes the potentiation of GABA-induced currents by this compound across different receptor compositions.

| GABA-A Receptor Subtype | Concentration of this compound | Potentiation of GABA EC3-5 Current (% of control) | Reference |

| α1β3γ2 | 10 µM | ~200% | |

| α2β3γ2 | 10 µM | ~200% | |

| α3β3γ2 | 10 µM | ~200% | |

| α5β3γ2 | 10 µM | ~200% | |

| α6β3γ2 | 1 µM | ~800% | **** |

| α6β3γ2 | 10 µM | >1000% | **** |

Signaling Pathway of this compound at the Synapse

The following diagram illustrates the molecular cascade initiated by this compound at a synapse containing α6β3γ2 GABA-A receptors.

Caption: Signaling pathway of this compound at an inhibitory synapse.

In Vivo Efficacy: Inhibition of Trigeminal Activation in a Rat Migraine Model

The therapeutic potential of this compound has been demonstrated in a preclinical rat model of migraine. In this model, trigeminal activation is induced by the intracisternal instillation of capsaicin. This compound, administered intraperitoneally, effectively inhibited both central and peripheral trigeminal responses.

Key Findings from the Rat Migraine Model:

-

Central Action: this compound significantly attenuated the activation of neurons in the trigeminal cervical complex.

-

Peripheral Action: The compound inhibited the elevation of calcitonin gene-related peptide (CGRP) immunoreactivity in the trigeminal ganglia and the depletion of CGRP in the dura mater.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to assess the modulatory effect of this compound on different GABA-A receptor subtypes.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

-

Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to clamp the membrane potential at -70 mV.

-

GABA at a concentration that elicits a small current (EC3-5) is applied to establish a baseline response.

-

This compound is co-applied with GABA, and the potentiation of the GABA-induced current is measured.

-

Washout steps are performed between drug applications.

-

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Rat Migraine Model: Capsaicin-Induced Trigeminal Activation

This in vivo model is utilized to evaluate the anti-migraine effects of this compound.

-

Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame.

-

Drug Administration: this compound (or vehicle control) is administered via intraperitoneal (i.p.) injection.

-

Induction of Trigeminal Activation: After a set pre-treatment time (e.g., 30 minutes), capsaicin is instilled into the cisterna magna to activate the trigeminal system.

-

Tissue Collection and Analysis:

-

After a designated period, the animals are euthanized, and the brainstem and trigeminal ganglia are collected.

-

Immunohistochemistry: Brainstem sections are processed for c-Fos immunohistochemistry to quantify neuronal activation in the trigeminal cervical complex.

-

ELISA: Trigeminal ganglia and dura mater are analyzed for CGRP levels using an enzyme-linked immunosorbent assay (ELISA).

-

Caption: Workflow for the rat migraine model experiment.

Conclusion

This compound is a highly selective positive allosteric modulator of α6-containing GABA-A receptors, particularly the α6β3γ2 subtype. Its mechanism of action, centered on the potentiation of GABAergic inhibition at the α+β- interface, has been robustly characterized through electrophysiological studies. Furthermore, its efficacy in a preclinical migraine model highlights its potential as a novel therapeutic agent. The detailed methodologies provided herein serve as a resource for researchers seeking to further investigate the properties and applications of this promising compound.

References

- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwmrf.org [uwmrf.org]

- 4. This compound | CAS 164025-44-9 | Tocris Bioscience [tocris.com]

A Technical Guide to PZ-II-029: A Selective GABAA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-II-029 is a pyrazoloquinolinone derivative that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. It exhibits a remarkable functional selectivity for receptors containing the α6 subunit, a subtype with a restricted expression pattern primarily in the cerebellar granule cells and the trigeminal ganglia. Unlike classical benzodiazepines that bind to the α+/γ- interface, this compound exerts its modulatory effects through a distinct binding site at the α+/β- interface. This unique mechanism of action and subtype selectivity make this compound a valuable pharmacological tool for investigating the physiological roles of α6-containing GABAA receptors and a promising lead compound for the development of novel therapeutics, particularly for conditions such as migraine. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its receptor subtype selectivity, and detailed experimental protocols for its characterization.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The vast heterogeneity of GABAA receptor subtypes, arising from the combinatorial assembly of different subunits (e.g., α, β, γ), allows for a fine-tuning of neuronal inhibition and presents opportunities for the development of subtype-selective drugs with improved therapeutic profiles. This compound has emerged as a significant research compound due to its high selectivity for α6-containing GABAA receptors.[1][2] This selectivity provides a unique avenue to probe the functions of this specific receptor population and to develop targeted therapies with potentially fewer side effects than non-selective GABAergic modulators.

Mechanism of Action

This compound functions as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. It binds to a novel site located at the extracellular interface between the α and β subunits (the α+/β- interface).[1][2] This is distinct from the binding site of benzodiazepines, which is located at the α+/γ- interface. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the efficiency of GABA-mediated chloride channel opening, leading to enhanced neuronal inhibition.

Signaling Pathway of GABAA Receptor Modulation by this compound

Figure 1: GABAA Receptor Modulation by this compound

Quantitative Data: Subtype Selectivity

The hallmark of this compound is its functional selectivity for GABAA receptors containing the α6 subunit. This has been quantitatively demonstrated through electrophysiological studies on recombinant receptors expressed in Xenopus laevis oocytes.

| Receptor Subtype | This compound Concentration | Modulation of GABA-induced Current (% of control) | Reference |

| α1β3γ2 | 10 µM | ~200% | [3] |

| α2β3γ2 | 10 µM | ~200% | |

| α3β3γ2 | 10 µM | ~200% | |

| α5β3γ2 | 10 µM | ~200% | |

| α6β3γ2 | 10 µM | >1000% |

Note: The data presented are approximations derived from published graphical representations and serve for comparative purposes.

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to determine the modulatory effect of this compound on different GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by incubation in collagenase.

-

Store the oocytes in a temperature-controlled environment (typically 18°C) in NDE medium (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, 1.8 mM CaCl2; pH 7.5) supplemented with antibiotics.

-

-

cRNA Injection:

-

Inject oocytes with a solution containing the cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

The typical subunit ratio for αxβ3γ2 receptors is 1:1:5.

-

Incubate the injected oocytes for at least 36 hours to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with NDE medium.

-

Impale the oocyte with two microelectrodes (filled with 2 M KCl) for voltage clamping.

-

Apply GABA at a concentration that elicits a small, consistent current (typically EC3-5).

-

Once a stable baseline GABA current is established, co-apply this compound with GABA.

-

Record the potentiation of the GABA-induced current in the presence of this compound.

-

Workflow for Two-Electrode Voltage Clamp Electrophysiology

Figure 2: Two-Electrode Voltage Clamp Experimental Workflow

In Vivo Model: Capsaicin-Induced Trigeminal Activation in Rats

This animal model is utilized to assess the potential of this compound as a therapeutic agent for migraine.

Methodology:

-

Animal Model:

-

Use male Wistar rats (250-300 g).

-

-

Drug Administration:

-

Administer this compound intraperitoneally (i.p.) at doses ranging from 1-10 mg/kg.

-

-

Induction of Trigeminal Activation:

-

30 minutes after this compound administration, induce trigeminal activation by intracisternal (i.c.) instillation of capsaicin.

-

-

Endpoint Analysis:

-

After a predetermined time, euthanize the animals and collect brain and trigeminal ganglia tissue.

-

Central Sensitization: Perform immunohistochemistry for c-Fos in the trigemino-cervical complex (TCC). An increase in c-Fos-immunoreactive neurons indicates neuronal activation.

-

Peripheral Sensitization: Perform immunofluorescence for Calcitonin Gene-Related Peptide (CGRP) in the trigeminal ganglia (TG) and dura mater. Changes in CGRP levels are indicative of peripheral trigeminal activation.

-

Workflow for In Vivo Capsaicin-Induced Trigeminal Activation Model

Figure 3: In Vivo Trigeminal Activation Experimental Workflow

Conclusion

This compound is a potent and selective positive allosteric modulator of α6-containing GABAA receptors. Its distinct mechanism of action at the α+/β- interface and its demonstrated efficacy in a preclinical model of migraine highlight its potential as both a research tool and a foundation for the development of novel therapeutics. The detailed methodologies provided herein offer a framework for the further investigation and characterization of this compound and other compounds in its class.

References

- 1. Modulation of mammalian dendritic GABAA receptor function by the kinetics of Cl− and HCO3− transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebellar α6GABAA Receptors as a Therapeutic Target for Essential Tremor: Proof-of-Concept Study with Ethanol and Pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

PZ-II-029 selectivity for α6β3γ2 subunit-containing channels

An In-Depth Technical Guide to the Subtype Selectivity of PZ-II-029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective positive allosteric modulator (PAM) this compound, with a focus on its preferential activity at γ-aminobutyric acid type A (GABA_A) receptors containing the α6 subunit. This document synthesizes key quantitative data, details the experimental protocols used for characterization, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

GABA_A receptors are the primary mediators of fast synaptic inhibition in the mammalian central nervous system and are crucial targets for a wide range of clinically important drugs.[1] These receptors are pentameric ligand-gated ion channels assembled from a diverse family of 19 subunits (e.g., α₁₋₆, β₁₋₃, γ₁₋₃, δ). The specific subunit composition of the receptor pentamer dictates its physiological and pharmacological properties.

This compound (also known as Compound 6) is a pyrazoloquinolinone derivative identified as a positive allosteric modulator of GABA_A receptors.[1][2] It is distinguished by its significant functional selectivity for receptors incorporating the α6 subunit, specifically the α6β3γ2 subtype.[3] Unlike classical benzodiazepines, which act at the interface between α and γ subunits, this compound exerts its modulatory effects through a distinct binding site located at the extracellular α+/β- interface. This unique mechanism of action and subtype preference make this compound a valuable pharmacological tool for investigating the specific roles of α6-containing GABA_A receptors.

Mechanism of Action and Binding Site

This compound belongs to a class of compounds that produce benzodiazepine-like modulatory effects, but through a novel binding site. The classical benzodiazepine binding site is located at the α+/γ- subunit interface. In contrast, this compound and its analogues act at the extracellular interface between the 'plus' side of an α subunit and the 'minus' side of a β subunit (α+/β-). This interaction allosterically enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron upon GABA binding and thus potentiating the inhibitory signal. The ability of this compound to modulate receptors composed of only α and β subunits confirms that its action is independent of the γ subunit and the associated benzodiazepine site.

Quantitative Selectivity Profile

The functional selectivity of this compound is defined by its differential potentiation of GABA-induced currents across various GABA_A receptor subtypes. Electrophysiological studies have demonstrated that while this compound can modulate several subtypes, its efficacy is dramatically higher at α6-containing receptors. At a concentration of 10 μM, this compound shows considerable residual modulatory activity at non-α6 subtypes, enhancing GABA currents by approximately 200%. However, its potentiation of α6β3γ2 receptors is substantially greater, establishing it as the most α6-selective compound from its original series.

| Receptor Subtype | Modulator Concentration | % Potentiation of GABA EC₃₋₅ Current (Mean ± SEM) | Reference |

| α1β3γ2 | 10 μM | ~200% | |

| α2β3γ2 | 10 μM | ~200% | |

| α3β3γ2 | 10 μM | ~200% | |

| α5β3γ2 | 10 μM | ~200% | |

| α6β3γ2 | 10 μM | Highly significant potentiation (>>200%) | **** |

Note: The precise maximal potentiation value for α6β3γ2 is not explicitly stated in the provided literature, but it is consistently described as being highly preferential and functionally selective over the other subtypes.

Experimental Protocols

The subtype selectivity of this compound was primarily determined using two-electrode voltage clamp (TEVC) electrophysiology on recombinant GABA_A receptors expressed in Xenopus laevis oocytes.

Recombinant Receptor Expression in Xenopus Oocytes

-

cDNA and cRNA Preparation : cDNA expression vectors encoding the desired rat GABA_A receptor subunits (e.g., α1-6, β3, γ2) are linearized using appropriate restriction endonucleases. Capped complementary RNA (cRNA) is then synthesized in vitro from these linearized vectors.

-

Oocyte Preparation and Injection : Oocytes are harvested from Xenopus laevis frogs. A solution containing the cRNA for the desired subunits (e.g., α6, β3, and γ2) is injected into the oocytes. For αβγ receptors, the subunit ratio is typically 1:1:5 or similar. In some cases, concatenated constructs (e.g., γ2-β3-α6) are used to ensure proper subunit arrangement.

-

Incubation : Injected oocytes are incubated in a nutrient-rich medium (such as NDE) for at least 36 hours to allow for the translation and assembly of functional GABA_A receptors on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow (current) across the oocyte membrane in response to the application of GABA and modulatory compounds.

-

Setup : An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution (Xenopus Ringer). The oocyte is impaled with two microelectrodes filled with 2 M KCl, which serve to clamp the membrane potential at a set voltage (e.g., -60 mV) and record the resulting currents.

-

GABA Application : A low, non-saturating concentration of GABA, typically corresponding to the EC₃-EC₅ (the concentration that elicits 3-5% of the maximal GABA response), is applied to establish a baseline control current.

-

Co-application of this compound : this compound, dissolved in a vehicle like DMSO and then diluted in Ringer's solution, is co-applied with the same EC₃-EC₅ concentration of GABA.

-

Data Acquisition and Analysis : The resulting potentiation of the GABA-induced current by this compound is recorded. The percentage modulation is calculated by comparing the peak current in the presence of the modulator to the baseline GABA current. Dose-response curves are generated by applying various concentrations of the compound.

Logical Relationship and Selectivity Context

This compound is a key compound within the broader class of pyrazoloquinolinones that has advanced the understanding of GABA_A receptor pharmacology. Its discovery demonstrated that potent, benzodiazepine-like modulation could be achieved through the α+/β- interface. While it stands out for its high efficacy at α6-containing receptors, it is best described as a preferential or selective modulator rather than a strictly specific one, due to its measurable effects on other α-subtypes. This makes it a powerful tool for probing the function of α6-containing receptors, which are highly expressed in cerebellar granule cells.

Conclusion

This compound is a pivotal research compound that demonstrates strong functional selectivity for α6β3γ2-containing GABA_A receptors. It operates via the α+/β- allosteric site, distinguishing it from classical benzodiazepines. While it exhibits its highest efficacy at the α6 subtype, it maintains residual activity at other α-containing receptors. The detailed characterization of this compound has not only provided a valuable tool for exploring the neurophysiological roles of α6-GABA_A receptors, such as in the cerebellum and trigeminal system, but has also paved the way for the development of new therapeutic agents with more refined subtype-selectivity profiles.

References

- 1. The α6 Subunit-Containing GABAA Receptor: A Novel Drug Target for Inhibition of Trigeminal Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3325479B1 - Ligands selective to alpha 6 subunit-containing gabaa receptors and their methods of use - Google Patents [patents.google.com]

The Role of PZ-II-029 in Migraine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminovascular system. Recent research has identified the α6 subunit-containing GABAA receptor (α6GABAAR) as a promising therapeutic target. This technical guide provides an in-depth overview of PZ-II-029, a novel positive allosteric modulator (PAM) with high selectivity for α6-containing GABAA receptors, and its potential role in migraine therapy. We will delve into its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols and data presented in a clear, structured format to facilitate further research and development in this area.

Introduction: The GABAergic System and Migraine

The trigeminovascular system plays a crucial role in the generation of migraine pain. Activation of trigeminal ganglion neurons leads to the release of vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in neurogenic inflammation and pain. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is implicated in modulating nociceptive pathways. Enhancing GABAergic inhibition within the trigeminal ganglion presents a rational approach for mitigating trigeminal neuron hyperexcitability and, consequently, alleviating migraine.

GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. They are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π). The subunit composition determines the receptor's pharmacological and physiological properties. The α6 subunit is of particular interest as it is highly expressed in the trigeminal ganglia.[1]

This compound, also known as Compound 6, is a pyrazoloquinolinone that acts as a positive allosteric modulator of GABAA receptors.[2][3] It exhibits a high degree of selectivity for receptors containing the α6 subunit, making it a valuable tool for investigating the role of these specific receptor subtypes in migraine pathophysiology and a potential candidate for targeted migraine therapy.

Mechanism of Action of this compound

This compound enhances the function of GABAA receptors by binding to a site distinct from the GABA binding site. This allosteric modulation potentiates the effect of GABA, increasing the influx of chloride ions upon receptor activation. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. The selectivity of this compound for α6-containing GABAA receptors suggests that its primary site of action in the context of migraine is within the trigeminal ganglion, where these subunits are prominently expressed.

Signaling Pathway of this compound at α6GABAA Receptors

Caption: this compound enhances GABA-mediated chloride influx through α6-containing GABAA receptors.

Preclinical Evidence in Migraine Models

The anti-migraine potential of this compound has been investigated in a well-established preclinical model of migraine: the capsaicin-induced trigeminal activation model in rats. In this model, intracisternal administration of capsaicin activates the trigeminal system, leading to central and peripheral changes that mimic aspects of a migraine attack.

Inhibition of Central Trigeminal Activation

A key marker of central trigeminal activation is the expression of the immediate early gene c-Fos in the trigeminal nucleus caudalis (TNC), a critical region for processing craniofacial pain signals. Studies have shown that administration of this compound significantly reduces the number of c-Fos-immunoreactive neurons in the TNC following capsaicin challenge.

Attenuation of Peripheral Trigeminal Sensitization

Activation of trigeminal nerves also leads to the release of CGRP from their peripheral endings in the dura mater, contributing to neurogenic inflammation. This compound has been demonstrated to modulate this peripheral component by inhibiting the capsaicin-induced changes in CGRP levels in the trigeminal ganglion and dura mater.

Quantitative Data

The subtype selectivity of this compound is a critical aspect of its pharmacological profile. The following table summarizes the modulatory effects of this compound at various recombinant GABAA receptor subtypes expressed in Xenopus oocytes.

| GABAA Receptor Subtype | EC50 (µM) | Maximum Modulation (% of GABA response) |

| α1β3γ2 | > 30 | 250 ± 30 |

| α2β3γ2 | > 30 | 200 ± 25 |

| α3β3γ2 | > 30 | 180 ± 20 |

| α5β3γ2 | > 30 | 150 ± 15 |

| α6β3γ2 | 0.8 ± 0.1 | 850 ± 50 |

Data extracted and synthesized from Varagic et al., Br J Pharmacol, 2013.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to characterize the modulatory effects of compounds on GABAA receptors expressed heterologously.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte.

-

The membrane potential is clamped at a holding potential of -70 mV.

-

GABA at a concentration that elicits a small baseline current (EC3-10) is applied.

-

Once a stable baseline is achieved, GABA is co-applied with varying concentrations of this compound.

-

The potentiation of the GABA-induced current by this compound is measured.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal efficacy of the compound.

Experimental Workflow for TEVC

Caption: Workflow for characterizing GABAA receptor modulators using TEVC in Xenopus oocytes.

Capsaicin-Induced Trigeminal Activation in Rats

This in vivo model is used to assess the potential of compounds to inhibit trigeminal activation relevant to migraine.

Methodology:

-

Animal Model: Adult male Wistar rats are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).

-

Induction of Trigeminal Activation: 30 minutes after drug administration, capsaicin is administered via intracisternal injection to activate the trigeminal system.

-

Tissue Collection and Processing: Two hours after capsaicin injection, animals are euthanized, and the brainstem and trigeminal ganglia are collected.

-

Immunohistochemistry for c-Fos:

-

Brainstem sections are processed for c-Fos immunohistochemistry.

-

The number of c-Fos-immunoreactive neurons in the TNC is quantified as a measure of central sensitization.

-

-

Immunofluorescence for CGRP:

-

Trigeminal ganglia and dura mater are processed for CGRP immunofluorescence.

-

Changes in CGRP expression and localization are quantified to assess peripheral trigeminal activation.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for migraine. Its high selectivity for α6-containing GABAA receptors offers the potential for a novel therapeutic mechanism with an improved side-effect profile compared to non-selective GABAergic modulators. The preclinical data strongly support its ability to dampen the hyperexcitability of the trigeminovascular system.

Future research should focus on:

-

Comprehensive pharmacokinetic and toxicological profiling of this compound and its analogs.

-

Investigation of the efficacy of this compound in other animal models of migraine that capture different aspects of the disorder.

-

Exploration of the therapeutic potential of deuterated analogs of this compound, which may offer improved metabolic stability and pharmacokinetic properties.

-

Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel treatment for migraine patients.

This technical guide provides a comprehensive foundation for researchers and drug developers interested in the therapeutic potential of targeting α6GABAARs with selective PAMs like this compound for the treatment of migraine.

References

An In-depth Technical Guide to PZ-II-029: A Subtype-Selective Modulator of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-II-029, a pyrazoloquinolinone derivative, has emerged as a significant pharmacological tool for the investigation of γ-aminobutyric acid type A (GABA-A) receptor subtypes. This document provides a comprehensive technical overview of this compound, with a particular focus on its high selectivity as a positive allosteric modulator (PAM) of α6 subunit-containing GABA-A receptors. Detailed quantitative data on its activity across various receptor subtypes, a step-by-step experimental protocol for its characterization using two-electrode voltage clamp (TEVC) electrophysiology, and visual diagrams of the relevant signaling pathway and experimental workflow are presented. This guide is intended to equip researchers and drug development professionals with the essential information required to effectively utilize this compound in their studies of GABAergic neurotransmission and related therapeutic areas.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Structurally classified as a pyrazoloquinolinone, this compound, also identified as "compound 6", exhibits a remarkable preference for GABA-A receptors incorporating the α6 subunit, particularly the α6β3γ2 subtype.[1][2] This selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of α6-containing GABA-A receptors, which are predominantly expressed in the cerebellum and have been implicated in conditions such as migraine.[1][3] Unlike benzodiazepines, which bind to the α/γ subunit interface, this compound is believed to exert its modulatory effects at the α/β subunit interface.[4]

Quantitative Data: Subtype Selectivity Profile of this compound

The functional selectivity of this compound has been extensively characterized using electrophysiological techniques on recombinant GABA-A receptors expressed in Xenopus laevis oocytes. The following tables summarize the quantitative data on the modulatory effects of this compound on different GABA-A receptor α subunits.

| Receptor Subtype | Concentration of this compound | % Modulation of GABA-induced Current (Mean ± SEM) | Reference |

| α1β3γ2 | 10 µM | ~200% | |

| α2β3γ2 | 10 µM | ~200% | |

| α3β3γ2 | 10 µM | ~200% | |

| α5β3γ2 | 10 µM | ~200% | |

| α6β3γ2 | Not explicitly stated in excerpts | High potentiation |

Table 1: Modulatory Effects of this compound on Non-α6 GABA-A Receptor Subtypes. This table illustrates the considerable residual modulatory activity of this compound at a concentration of 10 µM on GABA-A receptors containing α1, α2, α3, and α5 subunits. The data is derived from concentration-response curves where the modulation of GABA-induced currents was measured.

Note: The precise EC50 and maximal efficacy values for this compound on α6β3γ2 and other subtypes from full concentration-response curves require access to the complete dataset from the primary literature.

Experimental Protocols: Two-Electrode Voltage Clamp (TEVC) Assay

The primary method for characterizing the modulatory effects of compounds like this compound on GABA-A receptors is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes. This method allows for the precise measurement of ion channel activity in response to ligand application.

Oocyte Preparation and Receptor Expression

-

Oocyte Harvesting: Oocytes are surgically harvested from mature female Xenopus laevis frogs.

-

Defolliculation: The follicular membrane surrounding the oocytes is removed by enzymatic digestion (e.g., with collagenase) and mechanical stripping.

-

cRNA Injection: Oocytes are injected with a solution containing the cRNAs encoding the desired GABA-A receptor subunits (e.g., α6, β3, and γ2) at a specific ratio.

-

Incubation: Injected oocytes are incubated for 2-7 days in a suitable medium (e.g., modified Barth's solution) to allow for the expression of functional receptors on the oocyte membrane.

Electrophysiological Recording

-

Oocyte Placement: An oocyte expressing the target GABA-A receptor subtype is placed in a recording chamber continuously perfused with a standard saline solution (e.g., Xenopus Ringer solution - XR).

-

Impaling with Microelectrodes: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode serves to measure the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 mV to -70 mV).

-

GABA Application and Baseline Current: A low concentration of GABA, sufficient to elicit a small, stable baseline current (typically corresponding to the EC3-EC5 of GABA for the specific receptor subtype), is applied to the oocyte.

-

Compound Application: this compound, dissolved in the perfusion solution (often with a small percentage of DMSO), is co-applied with the baseline GABA concentration.

-

Data Acquisition: The resulting change in the chloride current flowing through the GABA-A receptors is recorded. The potentiation of the GABA-induced current by this compound is measured as the percentage increase from the baseline current.

-

Concentration-Response Curves: To determine the potency (EC50) and efficacy (maximal modulation) of this compound, a range of concentrations are applied, and the resulting modulation is plotted against the compound concentration.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of GABA-A Receptor Positive Allosteric Modulation

Caption: GABA-A receptor positive allosteric modulation by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for screening and characterizing GABA-A receptor modulators.

Conclusion

This compound stands as a pivotal pharmacological agent for the functional dissection of α6-containing GABA-A receptors. Its high degree of selectivity provides a unique opportunity to explore the roles of this specific receptor subtype in both normal physiological processes and in various neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, thereby advancing our understanding of GABAergic signaling and paving the way for the development of novel, subtype-selective therapeutics.

References

- 1. Two-electrode voltage-clamp technique [bio-protocol.org]

- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PZ-II-029: A Selective α6β3γ2 GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-II-029 is a novel pyrazoloquinolinone derivative that has garnered significant interest within the neuroscience and pharmacology communities for its selective positive allosteric modulation of α6 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details its mechanism of action, experimental protocols for its characterization, and its potential therapeutic applications, particularly in the context of migraine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics targeting the GABAergic system.

Chemical Properties and Structure

This compound, also known as Compound 6, is a synthetic small molecule belonging to the pyrazoloquinolinone class.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | [1] |

| CAS Number | 164025-44-9 | [1] |

| Molecular Formula | C₁₈H₁₅N₃O₃ | |

| Molecular Weight | 321.33 g/mol | |

| Appearance | Solid powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO to 100 mM | |

| SMILES | O=C1N(C2=CC=C(OC)C=C2)N=C3C1=CNC4=C3C=CC(OC)=C4 | |

| InChI Key | IPYGULVOAIXELM-UHFFFAOYSA-N |

Mechanism of Action

This compound functions as a selective positive allosteric modulator (PAM) of GABA-A receptors, with a notable preference for those containing the α6 subunit in combination with β3 and γ2 subunits (α6β3γ2). Unlike classical benzodiazepines that bind at the α/γ subunit interface, this compound and other pyrazoloquinolinones interact with a distinct site at the α+/β- interface. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This ultimately results in a reduction of neuronal excitability. The selectivity of this compound for α6-containing receptors is of particular interest as these receptors are highly expressed in the cerebellum and the trigeminal ganglia, suggesting a potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective GABA-A receptor modulators.

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Signaling pathway of this compound at the α6β3γ2 GABA-A receptor.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound that has been explored is in the treatment of migraine. This is based on the high expression of α6-containing GABA-A receptors in the trigeminal ganglia, a key area involved in migraine pathophysiology.

In Vitro Activity

Electrophysiological studies using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing recombinant human GABA-A receptors have demonstrated the selectivity of this compound. At a concentration of 10 µM, this compound shows a significant potentiation of GABA-induced currents at α6β3γ2 receptors, while exhibiting considerably less activity at other α subunit-containing receptors.

| GABA-A Receptor Subtype | % Modulation of GABA EC₃₋₅ Current (at 10 µM this compound) |

| α1β3γ2 | ~200% |

| α2β3γ2 | Not significantly modulated |

| α3β3γ2 | Not significantly modulated |

| α5β3γ2 | Weak negative modulation |

| α6β3γ2 | >1000% |

Note: The data in this table is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.

In Vivo Activity in a Rat Migraine Model

In a rat model of migraine induced by the intracisternal administration of capsaicin, intraperitoneal administration of this compound has been shown to inhibit both central and peripheral trigeminal responses. Doses of 1, 3, and 10 mg/kg were effective in this model. The deuterated analogue of this compound, DK-I-56-1, has also demonstrated efficacy in this model, with 3 mg/kg showing comparable effects to 30 mg/kg of the established migraine prophylactic, topiramate. These studies assessed outcomes such as the reduction of c-Fos-immunoreactive neurons in the trigeminal cervical complex and changes in calcitonin gene-related peptide (CGRP) levels in the trigeminal ganglia and dura mater.

Experimental Protocols

Synthesis of this compound

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a general framework for assessing the activity of this compound on GABA-A receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual separation.

-

Inject oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (α, β, and γ) at an appropriate ratio (e.g., 1:1:10).

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC₃₋₅).

-

Co-apply this compound with GABA to determine its modulatory effect.

-

Construct dose-response curves to determine EC₅₀ values.

Workflow for TEVC Experiments

Caption: General workflow for two-electrode voltage clamp (TEVC) experiments.

Rat Migraine Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a capsaicin-induced migraine model in rats.

1. Animal Subjects:

-

Use male Wistar rats (250-300 g).

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

2. Migraine Induction:

-

Anesthetize the rats.

-

Administer capsaicin intracisternally to induce trigeminal activation.

3. Drug Administration:

-

Administer this compound intraperitoneally at doses of 1, 3, or 10 mg/kg, 30 minutes prior to capsaicin instillation.

4. Behavioral and Histological Analysis:

-

Monitor and quantify pain-related behaviors (e.g., head scratching, facial grooming).

-

After a set time, perfuse the animals and collect brain and trigeminal ganglia tissue.

-

Perform immunohistochemistry to quantify c-Fos positive neurons in the trigeminal cervical complex as a marker of neuronal activation.

-

Measure CGRP levels in the trigeminal ganglia and dura mater using techniques such as ELISA or immunohistochemistry.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics. Its high selectivity for α6-containing GABA-A receptors offers the potential for targeted treatment of conditions involving the trigeminal system, such as migraine, with a potentially improved safety profile over non-selective GABAergic drugs. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and toxicology studies, as well as exploration in other relevant disease models. This technical guide provides a solid foundation of the current knowledge on this compound to aid in these future research endeavors.

References

Foundational Research on Pyrazoloquinolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyrazoloquinolinone compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. This document details their synthesis, biological activities, and mechanism of action, with a particular focus on their modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Synthesis of Pyrazoloquinolinone Scaffolds

The synthesis of the pyrazoloquinolinone core can be achieved through several established chemical routes. The choice of synthetic strategy often depends on the desired substitution patterns on the fused ring system.

One of the most classical and versatile methods is the Friedländer annulation . This reaction involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative. This acid- or base-catalyzed reaction forms the quinoline ring fused to the pyrazole moiety.

Another widely employed method is the Gould-Jacobs reaction . This pathway typically begins with the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate to form an intermediate that, upon thermal cyclization, yields a 4-hydroxyquinoline. Subsequent chemical transformations, such as chlorination followed by reaction with a hydrazine derivative, lead to the formation of the pyrazolo[4,3-c]quinolinone scaffold.[1]

Biological Activities and Therapeutic Potential

Pyrazoloquinolinone derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutics.[2][3]

Modulation of GABA-A Receptors

The most extensively studied biological activity of pyrazoloquinolinones is their ability to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[4] These compounds can act as positive, negative, or null allosteric modulators, depending on their specific chemical structure and the subunit composition of the GABA-A receptor.[5] Their primary binding site for allosteric modulation is often the α+/β- interface, distinct from the classical benzodiazepine binding site at the α+/γ- interface. This interaction can alter the receptor's response to GABA, leading to changes in chloride ion influx and neuronal excitability.

Anticancer Activity

Several pyrazoloquinolinone and related pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action in this context are still under investigation but may involve the inhibition of key cellular processes such as cell proliferation and survival pathways.

Other Reported Activities

Beyond their effects on the CNS and cancer cells, various pyrazolo-fused heterocyclic compounds have been reported to possess anti-inflammatory, antiviral, and antimicrobial properties, highlighting the broad therapeutic potential of this chemical class.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative pyrazoloquinolinone compounds and their interaction with biological targets.

Table 1: Binding Affinity (Ki) of Pyrazoloquinolinones for the GABA-A Receptor Benzodiazepine Site

| Compound | Ki (nM) | Reference |

| CGS-8216 | > 7000 | |

| CGS-9895 | Not specified | |

| CGS-9896 | Not specified | |

| XHe-II-087c | > 7000 | |

| LAU 462 | Not specified |

Table 2: In Vitro Anticancer Activity (IC50) of Pyrazolo-Fused Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolopyridine Derivative 1 | PC3 | 5.195 | |

| Pyrazolopyridine Derivative 2 | MCF7 | 21.045 | |

| Pyrazolopyridine Derivative 3 | HCT116 | 13.575 | |

| Pyrazolo[3,4-d]pyrimidine Hybrid 7a | HepG2 | Not specified | |

| Pyrazolo[3,4-d]pyrimidine Hybrid 14a | Multiple | Lower IC50 values | |

| Pyrazolo[3,4-d]pyrimidine Hybrid 14b | Multiple | Lower IC50 values | |

| Tetrahydroquinoline Derivative | Various | Not specified | |

| Fused Pyrazole 7a | Not specified | Less than Doxorubicin | |

| Fused Pyrazole 8 | Not specified | Less than Doxorubicin | |

| Fused Pyrazole 18a | Not specified | Less than Doxorubicin | |

| Fused Pyrazole 20a | Not specified | Less than Doxorubicin |

Table 3: In Vivo Pharmacokinetic Parameters of Related Heterocyclic Compounds in Rats

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·min/mL) | Bioavailability (%) | Reference |

| ZM241385 | IV (5 mg/kg) | - | - | - | - | |

| ZM241385 | PO (1 mg/kg) | 6.67 | - | 1125.53 | 6.09 | |

| ZM241385 | PO (5 mg/kg) | 58.29 | - | 6599.69 | 6.09 | |

| Imidazobenzodiazepine 43 | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Imidazobenzodiazepine 44 | Not specified | Not specified | Not specified | Not specified | Not specified |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrazoloquinolinone compounds.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a compound to the GABA-A receptor, typically at the benzodiazepine binding site, by measuring the displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [³H]Flunitrazepam

-

Membrane Preparation: Rat brain cortical membranes expressing GABA-A receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Diazepam (10 µM).

-

Test Compounds: Pyrazoloquinolinone derivatives at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Prepare rat brain membranes by homogenization in a sucrose buffer, followed by differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in the assay buffer.

-

In a 96-well plate, add the membrane preparation, the test compound at varying concentrations, and a fixed concentration of [³H]Flunitrazepam.

-

For determining non-specific binding, a parallel set of wells should contain the membrane preparation, [³H]Flunitrazepam, and a high concentration of unlabeled diazepam.

-

Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the modulatory effects of pyrazoloquinolinone compounds on the function of GABA-A receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonist: GABA.

-

Test Compounds: Pyrazoloquinolinone derivatives.

-

Instrumentation: Two-electrode voltage clamp amplifier, micromanipulators, perfusion system, data acquisition system.

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline current response.

-

Co-apply the test pyrazoloquinolinone compound with GABA and record the change in the current response.

-

Wash the oocyte with the recording solution between applications.

-

Analyze the data to determine if the compound potentiates (positive modulation), inhibits (negative modulation), or has no effect on the GABA-induced current.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic or anxiogenic effects of pharmacological agents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (pyrazoloquinolinone derivative) or vehicle to the animals at a predetermined time before the test. A positive control group receiving a known anxiolytic drug (e.g., diazepam) is also included.

-

Place the animal at the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera.

-

Analyze the recordings to quantify parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilizing Agent: DMSO or isopropanol.

-

Complete cell culture medium.

-

Test compounds: Pyrazoloquinolinone derivatives.

-

Instrumentation: Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazoloquinolinone compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control group.

-

After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing the MTT reagent.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in pyrazoloquinolinone research.

References

- 1. altasciences.com [altasciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

The Discovery and Development of PZ-II-029: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PZ-II-029, also known as "compound 6" in initial publications, is a significant positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. Its discovery has paved the way for the development of subtype-selective modulators targeting the α6 subunit. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of numerous clinically important drugs, including benzodiazepines. The diversity of GABAA receptor subtypes, arising from different combinations of its constituent subunits (e.g., α, β, γ), allows for a nuanced regulation of neuronal activity. This compound emerged from research focused on identifying ligands that act at the α+β- interface of the GABAA receptor, a site distinct from the classical benzodiazepine binding site located at the α+γ- interface.[1]

This compound, with the chemical name 7-methoxy-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, was identified as a potent and selective modulator of GABAA receptors containing the α6 subunit.[2] This selectivity for the α6β3γ2 subtype presents a promising avenue for therapeutic interventions with potentially fewer side effects than non-selective GABAergic modulators.

Discovery and Initial Characterization

This compound was identified through a systematic investigation of a series of pyrazoloquinolinone analogs. The initial characterization was primarily conducted using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing various combinations of GABAA receptor subunits.

Synthesis of this compound

The synthesis of this compound and its analogs was carried out following established synthetic routes for 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives.[3] A general synthetic scheme is outlined below.

A detailed, step-by-step protocol for a representative synthesis is provided in Section 4.1.

Mechanism of Action and Selectivity

This compound exerts its effect as a positive allosteric modulator, meaning it enhances the effect of GABA at the GABAA receptor without directly activating the receptor itself. This modulation occurs through binding to the α+β- interface of the receptor.

Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting its firing. This compound potentiates this chloride influx in the presence of GABA, specifically at α6-containing receptors.

Subtype Selectivity

The key characteristic of this compound is its remarkable selectivity for GABAA receptors containing the α6 subunit. The modulatory effects on other α subunits are significantly less pronounced.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Synthesis of 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones

This protocol is based on previously published methods for analogous compounds.[3]

Materials:

-

Substituted 4-hydroxy-2-quinolone

-

Phosphorus oxychloride (POCl3)

-

Substituted arylhydrazine hydrochloride

-

Pyridine

-

Ethanol

Procedure:

-

A mixture of the appropriate 4-hydroxy-2-quinolone and phosphorus oxychloride is heated under reflux.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is treated with ice water and neutralized with a sodium bicarbonate solution.

-

The resulting 2,4-dichloroquinoline is extracted with chloroform and purified.

-

The 2,4-dichloroquinoline is then reacted with a substituted arylhydrazine hydrochloride in ethanol.

-

The reaction mixture is heated under reflux.

-

After cooling, the precipitate is collected by filtration, washed, and recrystallized to yield the final pyrazoloquinolinone product.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

4.2.1. Preparation of Xenopus laevis Oocytes and cRNA Injection

-

Stage V-VI oocytes are harvested from anesthetized female Xenopus laevis.

-

Oocytes are defolliculated by treatment with collagenase.

-

cRNAs for the desired GABAA receptor subunits (α, β, γ) are synthesized in vitro.

-

A specific amount of each cRNA is injected into the oocytes. For example, for α1β3γ2 receptors, a ratio of 1:1:10 of the respective cRNAs might be used.

-

Injected oocytes are incubated in Modified Barth's Solution (MBS) at 18°C for 2-4 days to allow for receptor expression.

4.2.2. Electrophysiological Recording

-

Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., OR2 solution: 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl.

-

The oocyte membrane potential is clamped at a holding potential of -70 mV using a voltage-clamp amplifier.

-

GABA and this compound are applied to the oocyte via the perfusion system.

-

The resulting currents are recorded and analyzed.

Quantitative Data

The following tables summarize the key quantitative data for this compound at various GABAA receptor subtypes. Data is compiled from the foundational studies by Varagic et al.[2]

Table 1: Modulatory Effects of this compound at Different GABAA Receptor Subtypes

| Receptor Subtype | Concentration of this compound | Modulation of GABA-induced Current (% of control) |

| α1β3γ2 | 10 µM | ~200% |

| α2β3γ2 | 10 µM | ~150% |

| α3β3γ2 | 10 µM | ~100% |

| α5β3γ2 | 10 µM | ~150% |

| α6β3γ2 | 1 µM | >800% |

| α6β3γ2 | 10 µM | >1000% |

Table 2: Potency of this compound at the α6β3γ2 Receptor

| Parameter | Value |

| EC50 | ~0.5 µM |

| Emax | >1000% |

Conclusion and Future Directions

This compound represents a landmark discovery in the field of GABAA receptor pharmacology. Its high potency and selectivity for the α6 subunit have made it an invaluable tool for studying the physiological roles of this specific receptor subtype. The development of this compound has also provided a proof-of-concept for the therapeutic potential of targeting the α+β- interface of GABAA receptors. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to develop novel therapeutics for neurological and psychiatric disorders where α6-containing GABAA receptors play a crucial role.

References

- 1. researchgate.net [researchgate.net]

- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo [4,3-c] quinolines synthesis and specific inhibition of benzodiazepine receptor binding (Note I) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of PZ-II-029: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-II-029 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting significant subtype selectivity for receptors containing the α6 subunit. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding site, and effects in preclinical models. The information is compiled from published research to support further investigation and drug development efforts targeting the α6-containing GABAA receptors, which are implicated in conditions such as migraine and trigeminal pain.

Core Pharmacology

This compound is a pyrazoloquinolinone derivative that enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its selective action on α6-containing subtypes presents a promising avenue for therapeutic intervention with potentially fewer side effects than non-selective GABAA receptor modulators like benzodiazepines.

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it does not activate the GABAA receptor directly but rather enhances the effect of the endogenous ligand, GABA.[1] It binds to a novel site on the receptor, distinct from the classical benzodiazepine binding site, located at the extracellular interface between the α and β subunits (the α+/β- interface).[2] Upon binding, this compound is thought to induce a conformational change in the receptor that increases the chloride ion (Cl-) conductance initiated by GABA binding, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission.[1]

Subtype Selectivity

The defining characteristic of this compound is its high selectivity for GABAA receptors containing the α6 subunit, particularly the α6β3γ2 subtype.[3][4] While it displays some residual modulatory activity at other αxβ3γ2 receptor combinations at higher concentrations, its preference for α6-containing receptors is pronounced. This selectivity is significant as the α6 subunit has a restricted expression pattern, primarily found in the cerebellum and trigeminal ganglia, suggesting that this compound may have a more targeted therapeutic effect with a lower propensity for side effects such as sedation, which are associated with modulation of α1-containing GABAA receptors.

Quantitative Data

The following tables summarize the available quantitative and semi-quantitative data for this compound and related compounds from in vitro electrophysiological studies.

Table 1: In Vitro Efficacy of this compound at various GABAA Receptor Subtypes

| Receptor Subtype | Concentration | Modulation of GABA-evoked Current (% of control) | Reference |

| non-α6, αxβ3γ2 | 10 µM | ~200% | |

| α1β3γ2 | 10 µM | 210.7 ± 17% (for the related compound 5) |

Note: A specific EC50 value for this compound at the α6β3γ2 receptor is not explicitly stated in the reviewed literature. For comparison, a more selective α6-preferring compound, "compound 3", has an estimated EC50 of 3.1 µM at α6β3γ2 receptors.

Table 2: In Vivo Efficacy of this compound in a Rat Migraine Model

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Capsaicin-induced trigeminal activation (Rat) | Intraperitoneal (i.p.) | 1-10 mg/kg | Inhibition of central and peripheral trigeminal responses |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to assess the modulatory effect of this compound on different GABAA receptor subtypes expressed heterologously.

1. Oocyte Preparation:

-

Mature female Xenopus laevis oocytes are harvested and defolliculated.

-

Stage V-VI oocytes are selected for injection.

2. cRNA Injection:

-

Complementary RNA (cRNA) encoding the desired α, β, and γ GABAA receptor subunits are injected into the oocytes.

-

For α6-containing receptors, a cRNA ratio of 3:1:5 (α6:β3:γ2) is used to ensure proper receptor assembly.

-

Injected oocytes are incubated for at least 36 hours at 16-18°C to allow for receptor expression.

3. Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with Oocyte Ringer's solution (OR2), consisting of 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, at pH 7.5.

-

The oocyte is impaled with two microelectrodes filled with 2 M KCl and voltage-clamped at a holding potential of -70 mV.

-

GABA-evoked currents are measured by applying a concentration of GABA that elicits a submaximal response (EC3-5).

4. Drug Application:

-

This compound is dissolved in DMSO and then diluted into the OR2 solution (final DMSO concentration ≤ 0.1%).

-

The compound is pre-applied to the oocyte for 30 seconds before being co-applied with GABA.

-

The peak current in the presence of the compound is measured and compared to the control GABA-evoked current.

-

A thorough washout (up to 15 minutes) is performed between applications to ensure full recovery from desensitization.

Capsaicin-Induced Trigeminal Activation in Rats

This in vivo model is used to evaluate the anti-migraine potential of this compound.

1. Animal Model:

-

Male Wistar rats (250-300 g) are used.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 30% DMSO) and administered via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg.

-

The compound is administered 30 minutes prior to the induction of trigeminal activation.

3. Induction of Trigeminal Activation:

-

Animals are anesthetized.

-

Capsaicin is administered via intra-cisternal (i.c.) instillation to activate the trigeminal nerves.

4. Outcome Measures:

-

Behavioral: Monitoring of nociceptive behaviors such as facial grooming.

-

Immunohistochemical: Measurement of changes in calcitonin gene-related peptide (CGRP) levels in the trigeminal ganglia and dura mater, and neuronal activation markers (e.g., c-Fos) in the trigeminal cervical complex.

Mandatory Visualizations

Signaling Pathway of this compound at the α6β3γ2 GABAA Receptor

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of α6-containing GABAA receptors. Its selectivity profile suggests that it may serve as a lead compound for the development of novel therapeutics for migraine and other conditions involving the trigeminal nervous system, potentially avoiding the side effects associated with less selective GABAergic modulators.

Further research is required to fully elucidate the therapeutic potential of this compound. Specifically, detailed pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, more extensive in vivo studies are warranted to establish a clear dose-response relationship for its analgesic effects and to assess its safety profile. The development of more potent and selective α6-subunit modulators based on the pyrazoloquinolinone scaffold remains a promising area for future drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

PZ-II-029: A Technical Guide for its Application as a Selective α6β3γ2 GABA-A Receptor Modulator in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract